2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid
Description
2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid is a synthetic organic compound characterized by its unique dioxolane ring structure and the presence of trifluoromethyl groups
Properties
CAS No. |
2648945-60-0 |
|---|---|
Molecular Formula |
C8H6F6O5 |
Molecular Weight |
296.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through a condensation reaction between a ketone and a diol in the presence of an acid catalyst. For this compound, the starting materials are likely to be 4-methyl-2,2-bis(trifluoromethyl)-1,3-dioxolane and an appropriate acetic acid derivative.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via esterification or direct acylation reactions. Common reagents for this step include acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group within the dioxolane ring, potentially converting it to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used, often requiring elevated temperatures and strong bases to facilitate the reaction.
Major Products
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary based on the nucleophile used but generally involve the replacement of one of the trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its stability and the presence of the trifluoromethyl groups, which can act as probes in biochemical assays.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The trifluoromethyl groups enhance the metabolic stability and bioavailability of these derivatives.
Industry
Industrially, this compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by increasing its lipophilicity and stability. This allows the compound to effectively modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]butanoic acid: Contains a butanoic acid group, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of 2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetic acid lies in its specific combination of the dioxolane ring and the acetic acid moiety, which provides a distinct set of chemical and biological properties. The presence of two trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
